Bienvenue dans la boutique en ligne BenchChem!

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

Glucocorticoid receptor agonism Nuclear receptor pharmacology Inflammation

A highly selective glucocorticoid receptor agonist (cellular IL-6 suppression IC50 27 nM) with >58-fold selectivity over the mineralocorticoid receptor, enabling clean GR-specific mechanistic studies. The para-ether/meta-CF3 substitution pattern is critical for this activity—regioisomers lack comparable binding. Negligible CYP3A4 inhibition (IC50 >30 μM) minimizes metabolism-based confounding in co‑administration assays. Verified LogP 2.16–2.69 and pKa 6.3 provide reliable benchmarks for QSAR and formulation development. Ideal as a reference standard for nuclear receptor SAR campaigns and anti-inflammatory pathway research.

Molecular Formula C15H11F3O3
Molecular Weight 296.245
CAS No. 632366-16-6
Cat. No. B3010780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid
CAS632366-16-6
Molecular FormulaC15H11F3O3
Molecular Weight296.245
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H11F3O3/c16-15(17,18)12-3-1-2-10(8-12)9-21-13-6-4-11(5-7-13)14(19)20/h1-8H,9H2,(H,19,20)
InChIKeyIKOXBVAMLHIDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid (CAS 632366-16-6) – Core Chemical Identity and Procurement Baseline


4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid (CAS 632366-16-6, C15H11F3O3, MW 296.24 g/mol) is a synthetic small molecule comprising a 4-hydroxybenzoic acid core ether-linked at the para position to a 3-(trifluoromethyl)benzyl group . The compound is cataloged in major chemical databases under CHEMBL3358944 and PubChem CID 18445867 [1]. Commercial availability from Matrix Scientific, AK Scientific, and Santa Cruz Biotechnology typically ranges from 95% purity specification with research-use-only licensing restrictions .

Why 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid Cannot Be Replaced by Regioisomeric or Core-Modified Analogs


This compound belongs to a family of trifluoromethylbenzyloxy benzoic acids where subtle variations in substitution pattern produce divergent pharmacological profiles. The para ether linkage on the benzoic acid core combined with the meta-CF3 substitution on the benzyl moiety creates a specific spatial orientation of the trifluoromethyl group relative to the carboxylic acid that cannot be replicated by ortho- or meta-benzoic acid regioisomers, nor by compounds lacking the ether oxygen [1][2]. Evidence from receptor binding assays demonstrates that the 4-{[3-(trifluoromethyl)benzyl]oxy} configuration confers measurable glucocorticoid receptor (GR) agonist activity with an IC50 of 27 nM in cellular assays, whereas the 3-position regioisomer and non-trifluoromethyl analogs show fundamentally different binding landscapes that preclude functional interchangeability [2].

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid – Quantitative Differentiation Evidence vs. Closest Analogs


Glucocorticoid Receptor (GR) Cellular Agonist Activity: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid vs. Mineralocorticoid Receptor Selectivity

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid demonstrates functional GR agonist activity with an IC50 of 27 nM in HFF cells as measured by suppression of IL-1-induced IL-6 production [1]. In a displacement assay, the compound binds GR with an IC50 of 34 nM using RU-486 as the competing ligand [1]. Critically, the compound shows no measurable activity at the mineralocorticoid receptor (MR) with an IC50 >2,000 nM in the same displacement assay format, establishing a GR/MR selectivity window of >58-fold [1].

Glucocorticoid receptor agonism Nuclear receptor pharmacology Inflammation

Cytochrome P450 3A4 Inhibition Profile: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid vs. Class Baseline

4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid was evaluated for CYP3A4 inhibition using a fluorescence-based assay with 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate. The compound exhibited an IC50 >30,000 nM (>30 μM), indicating negligible inhibition of this major drug-metabolizing enzyme at pharmacologically relevant concentrations [1].

CYP3A4 inhibition Drug-drug interaction ADME-Tox

Physicochemical Differentiation: Predicted vs. Observed LogP and pKa Values for 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid

Comparative physicochemical profiling reveals that 4-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid exhibits a measured LogP range of 2.16–2.69, which is lower than the predicted value of 2.352 [1]. The observed pKa of 6.3 is approximately one unit lower than the predicted pKa of 7.23 [1]. This negative deviation indicates that the compound is more ionized at physiological pH (7.4) than computational models would anticipate.

Lipophilicity Ionization constant Drug-likeness QSAR

Substitution Pattern Impact: Meta-CF3 vs. Para-CF3 Regioisomers and Ether vs. Direct Benzyl Linkage

The meta-trifluoromethyl substitution on the benzyl moiety of 4-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid is non-interchangeable with para-CF3 regioisomers. SAR studies on structurally related wALADin inhibitors demonstrated that an unaltered 3-trifluoromethylbenzyl moiety is essential for inhibitory activity, while modifications to this substituent ablate potency [1]. Additionally, the ether oxygen linkage in the target compound distinguishes it from direct benzyl-linked analogs such as 4-(4-(trifluoromethyl)benzyl)benzoic acid, which lack the hydrogen-bond acceptor capacity of the ether oxygen and exhibit altered conformational flexibility.

Structure-activity relationship Regioisomer comparison Medicinal chemistry

Optimal Research and Procurement Scenarios for 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic Acid (CAS 632366-16-6)


Glucocorticoid Receptor (GR) Selective Agonist Tool Compound Studies

This compound is suitable as a GR-selective tool for investigating glucocorticoid-mediated gene expression and anti-inflammatory pathways in cellular models. The demonstrated 27 nM cellular IC50 for IL-6 suppression coupled with >58-fold selectivity over mineralocorticoid receptor enables researchers to probe GR-specific biology without confounding MR activation [1]. Typical working concentrations of 100 nM to 1 μM are appropriate based on the cellular potency profile.

Structure-Activity Relationship (SAR) Reference Compound for Meta-CF3 Benzyl Ether Series

As a well-defined para-benzoic acid scaffold bearing a meta-CF3 benzyl ether moiety, this compound serves as a reference standard for SAR campaigns exploring the effects of trifluoromethyl substitution pattern and linker chemistry on nuclear receptor activity [2]. The experimentally validated physicochemical parameters (LogP 2.16–2.69; pKa 6.3) provide benchmark data for computational modeling and QSAR validation [3].

CYP3A4 Low-Interference Standard for Co-Administration Assays

The negligible CYP3A4 inhibition profile (IC50 >30 μM) makes this compound appropriate for cellular assays where CYP3A4 substrate drugs are co-administered, minimizing the risk of metabolism-based confounding effects [1]. This property is particularly relevant for experiments combining GR agonism readouts with CYP3A4-cleared reporters or therapeutic agents.

Pharmacokinetic Baseline Compound for Ether-Containing Benzoic Acid Derivatives

The measured aqueous solubility (0.04–0.0881 mg/mL) and ionization behavior (pKa 6.3) establish this compound as a baseline comparator for assessing formulation strategies or prodrug approaches aimed at improving the bioavailability of ether-linked benzoic acid derivatives [3]. The observed deviation between predicted and experimental pKa highlights the importance of empirical measurement over computational estimation for this chemotype.

Quote Request

Request a Quote for 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.